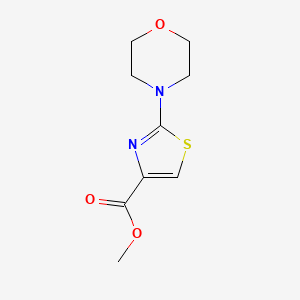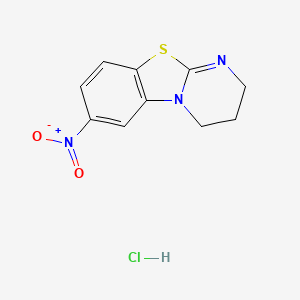
(2,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-4’-fluorobenzophenone is an organic compound with the chemical formula C15H13FO3. It is a solid substance that appears as white to light yellow crystals. This compound is almost insoluble in water but highly soluble in organic solvents. It is stable at room temperature but may decompose under high temperature and light . It has a wide range of applications in organic synthesis, including its use as an intermediate for drugs, dyes, heterocyclic compounds, fluorescent dyes, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-4’-fluorobenzophenone can be synthesized through various methods. One common method involves the fluorination of benzophenone, followed by ketonization of the product and finally methanation under appropriate conditions . Another method involves the reaction of 1,3-dimethoxybenzene with a solvent and Lewis acid, followed by the addition of acetonitrile and dry hydrogen chloride gas. The solid material obtained is then hydrolyzed to yield the target product .
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxy-4’-fluorobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The compound is then purified through recrystallization and other separation techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives.
Applications De Recherche Scientifique
2,4-Dimethoxy-4’-fluorobenzophenone has numerous applications in scientific research:
Biology: The compound is used in the development of photosensitizers and catalysts for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-4’-fluorobenzophenone involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzoic acid: This compound has a similar structure but lacks the fluorine atom and has a carboxylic acid group instead of a ketone group.
4,4’-Difluorobenzophenone: This compound has two fluorine atoms instead of one and lacks the methoxy groups.
Uniqueness
2,4-Dimethoxy-4’-fluorobenzophenone is unique due to its specific combination of functional groups, including the methoxy and fluorine substituents. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
7359-15-1 |
|---|---|
Formule moléculaire |
C15H13FO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
(2,4-dimethoxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H13FO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 |
Clé InChI |
WWSALMUABGJRMH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-imidazol-2-yl)pyrazolo[3,4-b]pyridine-1-yl]acetic acid](/img/structure/B8490781.png)
![[2-(4-Pyridyl)-benzoxazol-7-yl]carboxylic acid](/img/structure/B8490787.png)




![8-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8490836.png)





![4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide](/img/structure/B8490871.png)
